molecular formula C13H19NO B1399899 [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine CAS No. 1341558-33-5

[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine

Cat. No. B1399899
CAS RN: 1341558-33-5
M. Wt: 205.3 g/mol
InChI Key: ZMMGJTBBDBRXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine” is a chemical compound with the formula C₁₃H₁₉NO . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular formula of “this compound” is C₁₃H₁₉NO . This indicates that the compound contains 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

  • Catalytic Amination of Alcohols : A study investigated the amination reaction of alcohols, including compounds similar to [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine, in the presence of hydrogen and ammonia. The reaction yielded primary amines with high selectivity and conversion rates using specific catalysts (Kaniewska et al., 1988).

  • Influence of Protonation on Molecular Geometry : Another study focused on the crystal structures of aroxyalkylaminoalcohol derivatives, closely related to the compound of interest. It reported significant changes in molecular conformations and intermolecular interactions upon protonation of the nitrogen atom, affecting the orientation of aromatic rings in the structure (Nitek et al., 2022).

  • Synthesis of Cyclopropyl Amines : Research on the synthesis of 1-ethynylcyclopropylamine, a compound structurally related to this compound, highlighted methods to prepare such compounds efficiently. These methods are crucial for further exploration in various chemical and pharmaceutical applications (Kozhushkov et al., 2010).

  • Conformational Analyses in Different Environments : A study analyzed the crystal structures and conformations of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which share structural similarities with the compound . The research provided insights into how different salts and environments influence the molecular structure (Nitek et al., 2020).

  • Synthesis of Cyclopropyl Amines and Cyclopropanols : A study demonstrated the high-yield synthesis of cyclopropyl amines, related to this compound, using aluminum carbenoids. This method offers an advantage over traditional reagents in the preparation of such compounds (Kadikova et al., 2015).

  • Aminal-Enamine Equilibrium in Cyclopropane-carbaminals : This research synthesized various cyclopropane-carbaminals and investigated their aminal-enamine equilibrium. Such studies are fundamental to understanding the behavior of cyclopropyl-containing compounds in different chemical environments (Huber et al., 1977).

Safety and Hazards

“[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine” is classified as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract .

properties

IUPAC Name

1-cyclopropyl-2-(3,4-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-3-6-12(7-10(9)2)15-8-13(14)11-4-5-11/h3,6-7,11,13H,4-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMGJTBBDBRXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C2CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
Reactant of Route 2
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
Reactant of Route 3
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
Reactant of Route 4
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
Reactant of Route 5
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
Reactant of Route 6
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.